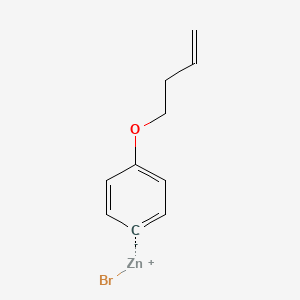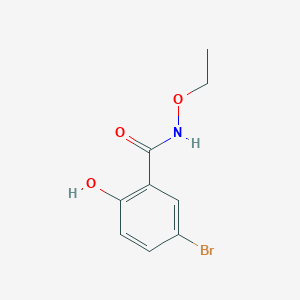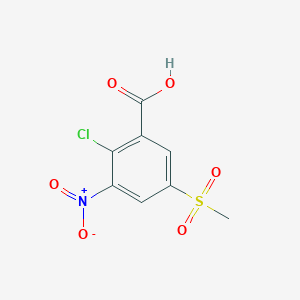
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylsulfonyl group, and a nitro group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid typically involves multiple steps. One common method starts with 2-chlorobenzoic acid, which is then subjected to sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents are used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of 2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and methylsulfonyl groups contribute to the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
5-Methylsulfonyl-2-nitrobenzoic acid: Lacks the chloro group, affecting its substitution reactions.
3-Nitrobenzoic acid: Lacks both the chloro and methylsulfonyl groups, making it less versatile in synthetic applications.
Uniqueness
2-Chloro-5-(methylsulfonyl)-3-nitrobenzoic acid is unique due to the presence of all three functional groups, which provide a combination of reactivity and specificity that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C8H6ClNO6S |
|---|---|
分子量 |
279.65 g/mol |
IUPAC 名称 |
2-chloro-5-methylsulfonyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO6S/c1-17(15,16)4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI 键 |
SETAJBBWEKWCRK-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


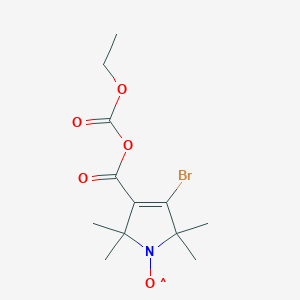
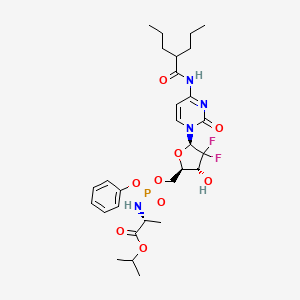
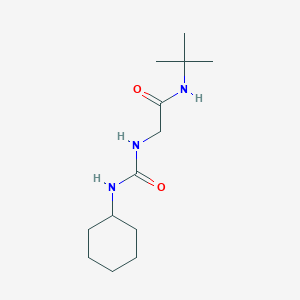
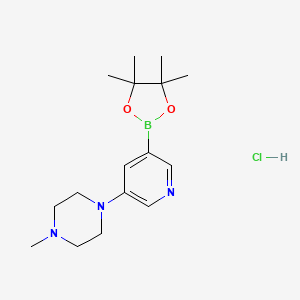


![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
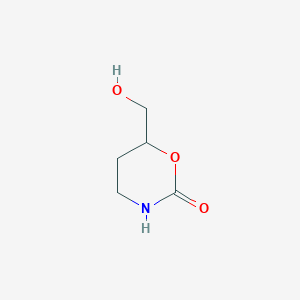

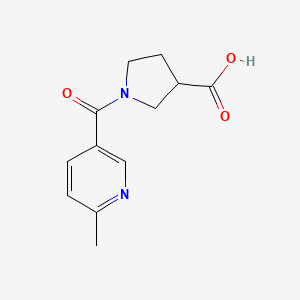
![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
